Cas no 104486-05-7 (Benzeneacetic acid,4-chloro-a-(1-methylethyl)-, methyl ester,labeled with carbon-14 (9CI))
104486-05-7 structure
Product Name:Benzeneacetic acid,4-chloro-a-(1-methylethyl)-, methyl ester,labeled with carbon-14 (9CI)
Numero CAS:104486-05-7
MF:C12H15ClO2
MW:226.699302911758
CID:199140
PubChem ID:128588
Update Time:2025-04-19
Benzeneacetic acid,4-chloro-a-(1-methylethyl)-, methyl ester,labeled with carbon-14 (9CI) Proprietà chimiche e fisiche
Nomi e identificatori
-
- Benzeneacetic acid,4-chloro-a-(1-methylethyl)-, methyl ester,labeled with carbon-14 (9CI)
- MCPMB
- methyl 2-(4-chlorophenyl)-3-methylbutanoate
- (S)-2-(4-CHLORO-PHENYL)-3-METHYL-BUTYRIC ACID METHYL ESTER
- AC1L2U26
- KB-255095
- Methyl 2-(4-chlorophenyl)-3-methylbutyrate
- SureCN2423106
- 86618-06-6
- SB35106
- 127641-48-9
- YLOVJTBYAMJJPN-UHFFFAOYSA-N
- SCHEMBL2423106
- AKOS008901969
- SB39167
- 197018-23-8
- EN300-6746883
- AS-43737
- Benzeneacetic acid, 4-chloro-a-(1-Methylethyl)-, Methyl ester, (R)-
- MFCD12913650
- 2-(4-Chloro-phenyl)-3-methyl-butyric acid methyl ester
- 104486-05-7
- methyl2-(4-chlorophenyl)-3-methylbutanoate
- CS-0257647
- SB32617
- DTXSID00908996
- Benzeneacetic acid, 4-chloro-a-(1-Methylethyl)-, Methyl ester
-
- Inchi: 1S/C12H15ClO2/c1-8(2)11(12(14)15-3)9-4-6-10(13)7-5-9/h4-8,11H,1-3H3
- Chiave InChI: YLOVJTBYAMJJPN-UHFFFAOYSA-N
- Sorrisi: ClC1C=CC(=CC=1)C(C(=O)OC)C(C)C
Proprietà calcolate
- Massa esatta: 226.07615
- Massa monoisotopica: 226.076
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 15
- Conta legami ruotabili: 4
- Complessità: 208
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 1
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 3.7
- Superficie polare topologica: 26.3Ų
Proprietà sperimentali
- Densità: 1.106
- Punto di ebollizione: 280.9°Cat760mmHg
- Punto di infiammabilità: 127.9°C
- Indice di rifrazione: 1.507
- PSA: 26.3
- LogP: 3.25260
Benzeneacetic acid,4-chloro-a-(1-methylethyl)-, methyl ester,labeled with carbon-14 (9CI) Letteratura correlata
-
Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
-
Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
-
4. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
-
Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
104486-05-7 (Benzeneacetic acid,4-chloro-a-(1-methylethyl)-, methyl ester,labeled with carbon-14 (9CI)) Prodotti correlati
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
Suzhou Genelee Bio-Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Shanghai Joy Biotech Ltd
Membro d'oro
CN Fornitore
Grosso
PRIBOLAB PTE.LTD
Membro d'oro
CN Fornitore
Reagenti
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti